Dehydrosertindole is an active metabolite of the atypical antipsychotic drug sertindole. [, , ] It is formed through the metabolic process of sertindole in the body. [] Dehydrosertindole exhibits pharmacological activity and is a subject of scientific research to understand its properties and potential applications. [, , ]
The synthesis of dehydrosertindole typically occurs through the metabolic conversion of sertindole. The process involves oxidation reactions that transform sertindole into dehydrosertindole. Specific synthetic routes have been explored, including:
Dehydrosertindole has a complex molecular structure characterized by its indole ring system, which is crucial for its biological activity. The molecular formula is CHClFNO, with a molecular weight of approximately 347.84 g/mol.
Dehydrosertindole participates in several chemical reactions, particularly within biological systems:
Dehydrosertindole exerts its pharmacological effects primarily through modulation of neurotransmitter systems:
Dehydrosertindole exhibits several notable physical and chemical properties:
Dehydrosertindole has several scientific applications:
Dehydrosertindole (chemically identified as Lu 28-092) is generated through the oxidative metabolism of sertindole primarily mediated by the cytochrome P450 enzyme CYP2D6. This biotransformation involves the removal of two hydrogen atoms from the sertindole molecule, resulting in a dehydrogenated structure that retains significant pharmacological activity. Unlike many phase I metabolites that represent detoxification products, dehydrosertindole exhibits intrinsic activity at receptor systems relevant to antipsychotic efficacy, positioning it as a key contributor to the overall pharmacological profile observed following sertindole administration [5] [10].
Table 1: Metabolic Pathway Generating Dehydrosertindole from Sertindole
Parent Compound | Metabolite | Primary Metabolizing Enzyme | Chemical Transformation | Pharmacological Significance |
---|---|---|---|---|
Sertindole (Lu 23-174) | Dehydrosertindole (Lu 28-092) | CYP2D6 | Dehydrogenation | Retains significant affinity for dopamine D2 and serotonin receptors |
Sertindole | Norsertindole (Lu 25-073) | CYP3A4 | N-dealkylation | Contributes to overall activity profile |
The formation kinetics of dehydrosertindole demonstrate substantial interindividual variability due to the genetic polymorphism of CYP2D6. Subjects characterized as poor metabolizers (PMs) exhibit significantly reduced sertindole clearance (approximately 33-50% decrease) and consequently generate lower levels of dehydrosertindole compared to extensive metabolizers (EMs). This metabolic variation has profound implications for the overall exposure balance between sertindole and its active metabolite across different patient populations. Pharmacokinetic studies reveal that potent CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) can increase sertindole plasma concentrations two-to three-fold while simultaneously decreasing dehydrosertindole formation, thereby altering the metabolite-to-parent ratio in circulation. Conversely, enzyme inducers like carbamazepine can substantially reduce systemic exposure to both compounds [5] [10].
Dehydrosertindole serves as a compelling model compound for investigating the pharmacodynamic contributions of active metabolites in neuropsychopharmacology. Its extended elimination half-life, ranging from 73 to 93 hours, significantly exceeds that of sertindole itself. This protracted presence in systemic circulation suggests dehydrosertindole likely contributes to sustained pharmacological activity, particularly during chronic sertindole therapy, and may influence the drug's overall kinetic profile following discontinuation. The metabolite's pharmacokinetics remain unaffected by renal function, as evidenced by studies showing no significant relationship between creatinine clearance (ranging from mild impairment to severe renal failure requiring hemodialysis) and dehydrosertindole clearance (CL/f) or half-life (t½). This renal independence highlights the hepatic dominance in its elimination pathways [2] [4].
Table 2: Pharmacokinetic Parameters of Dehydrosertindole in Renal Impairment
Renal Function Status | Creatinine Clearance (mL/min) | Mean CL/f (L·h⁻¹) | Mean t½ (hours) | Protein Binding Fraction |
---|---|---|---|---|
Normal Function | >80 | 14-31 | 73-93 | 0.994-0.995 |
Mild Impairment | 50-80 | No significant change | No significant change | 0.994-0.995 |
Moderate Impairment | 30-50 | No significant change | No significant change | 0.994-0.995 |
Severe Impairment/HD | <30 | No significant change | No significant change | 0.994-0.995 |
Analytical methodologies developed for dehydrosertindole quantification, such as ultraviolet high-performance liquid chromatography (UV-HPLC), enable precise therapeutic drug monitoring and detailed pharmacokinetic characterization. These methods typically employ liquid-liquid extraction procedures to isolate dehydrosertindole, along with sertindole and norsertindole (another metabolite), from human plasma. The resulting assays demonstrate excellent recovery rates (>80%), sensitivity (quantification limits suitable for therapeutic range detection), and specificity, facilitating robust measurement of dehydrosertindole concentrations across diverse clinical and research contexts. Such analytical capabilities are crucial for establishing concentration-effect relationships and understanding the metabolite's contribution to efficacy and potential adverse effects, particularly regarding QT interval prolongation which exhibits concentration-dependency [5].
Pharmacokinetic-pharmacodynamic (PK/PD) modeling represents a vital approach for predicting therapeutically effective plasma levels of antipsychotics, including active metabolites like dehydrosertindole. Preclinical studies employing rodent models demonstrate that dehydrosertindole possesses intrinsic pharmacological activity, significantly contributing to the overall dopaminergic antagonism observed after sertindole administration. When administered directly to rats at 10 mg/kg orally, dehydrosertindole achieves plasma concentrations sufficient to occupy striatal dopamine D2 receptors and suppress conditioned avoidance response behavior—a validated preclinical predictor of antipsychotic efficacy. These models establish quantitative relationships between plasma concentrations, target engagement (D2 receptor occupancy), and functional responses that can inform clinical translation [6].
The translational value of dehydrosertindole research extends to understanding complex metabolite contributions to overall drug effects. Comparative studies reveal that while dehydrosertindole exhibits a slightly lower affinity for dopamine D2 receptors than sertindole itself, its significant plasma concentrations and extended half-life suggest substantial contribution to the sustained receptor occupancy observed during chronic therapy. This is particularly relevant given the established correlation between striatal D2 receptor occupancy and clinical efficacy of antipsychotic agents. Furthermore, dehydrosertindole shares sertindole's receptor binding profile, acting as an antagonist at serotonin 5-HT2A, 5-HT2C, and α1-adrenergic receptors, which likely contributes to the overall receptor modulation associated with sertindole treatment [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7